![molecular formula C10H16ClNO2 B2806080 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide CAS No. 2411256-94-3](/img/structure/B2806080.png)
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide, also known as CPMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide has been shown to have activity as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This makes 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide a potential tool for studying the role of 2-AG in various physiological processes.
Mechanism of Action
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide inhibits MAGL by irreversibly binding to the active site of the enzyme. This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antinociception. These effects are thought to be mediated by the activation of cannabinoid receptors and the subsequent modulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One major advantage of 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide for lab experiments is its selective inhibition of MAGL, which allows for the specific manipulation of 2-AG levels without affecting other signaling pathways. However, 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide also has limitations, including its irreversibility and potential off-target effects.
Future Directions
There are several potential future directions for research on 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide. One area of interest is the development of more selective MAGL inhibitors that do not have the potential for off-target effects. Additionally, further studies are needed to better understand the physiological effects of increased 2-AG levels and the potential therapeutic applications of 2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide and related compounds.
Synthesis Methods
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with 3-hydroxytetrahydrofuran, followed by the addition of propargyl alcohol and sodium hydride. The resulting compound is then treated with hydrochloric acid and purified through recrystallization.
properties
IUPAC Name |
2-chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-7(2)10-8(3-4-14-10)6-12-9(13)5-11/h8,10H,1,3-6H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYPOWSRADXPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide |
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